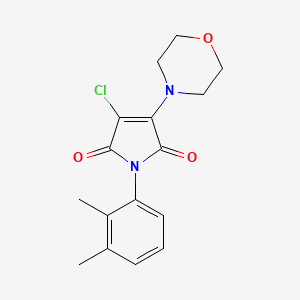

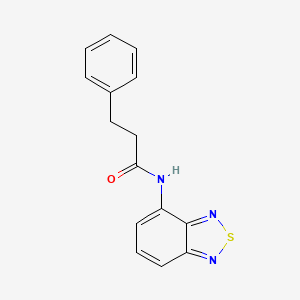

1'-(2-thienylcarbonyl)-1,4'-bipiperidine-4'-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

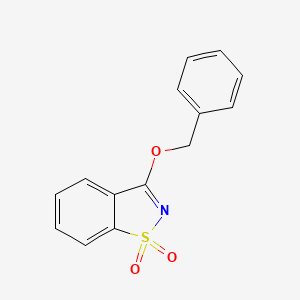

1-(2-thienylcarbonyl)-1,4'-bipiperidine-4'-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. TPCA-1 is a potent and selective inhibitor of IKK-2, a key mediator of the NF-κB signaling pathway.

Aplicaciones Científicas De Investigación

Alkoxycarbonylpiperidines as N-nucleophiles in Aminocarbonylation

Alkoxycarbonylpiperidines, which share structural similarities with 1'-(2-thienylcarbonyl)-1,4'-bipiperidine-4'-carboxamide, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process involves iodoalkenes and iodobenzene, resulting in the formation of carboxamides under mild conditions. The reaction's selectivity can be manipulated by varying the carbon monoxide pressure, offering a versatile method for synthesizing a wide range of carboxamide derivatives (Takács et al., 2014).

Novel Synthetic Approaches to Heterocyclic Derivatives

Research on 3-amino-4-cyano-2-thiophenecarboxamides as synthons for creating thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives demonstrates the utility of similar core structures in synthesizing complex heterocyclic systems. These compounds are valuable in various fields, including materials science and pharmacology, highlighting the potential applications of this compound in synthesizing novel heterocyclic compounds (El-Meligie et al., 2020).

Thionation-Cyclization to Thiazoles

The chemoselective thionation-cyclization of functionalized enamides, mediated by Lawesson's reagent, forms thiazoles. This method showcases the potential for incorporating sulfur atoms into complex molecules, suggesting pathways for modifying this compound to introduce or modify thiazole moieties for various applications (Kumar et al., 2013).

Tridentate Ligands in Rhenium and Technetium Complexes

The study on tridentate N-[(N'',N''-dialkylamino)(thiocarbonyl)]-N'-substituted benzamidine ligands in rhenium and technetium complexes provides insights into the use of complex carboxamide structures as ligands in metal complexes. Such applications could be relevant for the development of diagnostic and therapeutic radiopharmaceuticals, suggesting potential research applications for similar compounds (Hung Huy et al., 2008).

Dehydration Condensation for Carboxamide Synthesis

The synthesis of carboxamides via dehydration condensation between carboxylic acids and amines showcases a fundamental reaction that could be applied to modify or synthesize derivatives of this compound. This method emphasizes the compound's relevance in organic synthesis and the potential for creating a variety of amide-linked structures (Shiina et al., 2000).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-piperidin-1-yl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2S/c17-15(21)16(19-8-2-1-3-9-19)6-10-18(11-7-16)14(20)13-5-4-12-22-13/h4-5,12H,1-3,6-11H2,(H2,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSCIKKMSHRUOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)C(=O)C3=CC=CS3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546283.png)

![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5546325.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5546341.png)

![2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5546358.png)

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide](/img/structure/B5546372.png)

![9-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5546379.png)